molecular formula C19H16N6OS B2749639 N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-62-4

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2749639
CAS No.: 868969-62-4
M. Wt: 376.44
InChI Key: XRNFHYZROSWZLE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring, a triazole ring, and a pyridazine ring, makes it a subject of interest for researchers in various fields.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

The compound interacts with c-Met kinase, inhibiting its activity This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and motility . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells.

Pharmacokinetics

The compound’s ability to inhibit c-met kinase at the nanomolar level suggests that it has good bioavailability

Result of Action

The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown potential as a c-Met kinase inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This reaction is usually carried out under mild conditions at room temperature, making it an efficient and practical approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily transitioned from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide apart is its unique combination of a pyridine ring, a triazole ring, and a pyridazine ring. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFHYZROSWZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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